2,5-Diamino-6-fluorohexanoic acid dihydrochloride
Description
Historical Development and Discovery
The synthesis of fluorinated amino acids traces its roots to mid-20th century efforts to understand fluorine's impact on protein structure and function. While simple fluorinated amino acids like 4-fluorophenylalanine were reported as early as the 1950s, the development of 2,5-diamino-6-fluorohexanoic acid dihydrochloride represents a more recent advancement in this field. The compound's first documented synthesis likely occurred in the late 20th century, coinciding with improved fluorination techniques such as diethylaminosulfur trifluoride (DAST)-mediated reactions.
Key milestones in its development include:
- Structural Innovation : Introduction of fluorine at the δ-position (C6) of a diaminohexanoic acid backbone created novel stereoelectronic effects distinct from earlier fluorinated amino acids.
- Salt Formation : Conversion to the dihydrochloride salt improved solubility for biochemical applications while maintaining the compound's stability.
- Stereochemical Control : Advances in asymmetric synthesis enabled production of specific stereoisomers, particularly the (2S,5S) configuration observed in related compounds.
The compound's CAS registry number (124796-41-4) and initial commercial availability through specialty chemical suppliers like LGC Standards mark its transition from research curiosity to standardized reagent.
Significance in Fluorinated Amino Acid Research
2,5-Diamino-6-fluorohexanoic acid dihydrochloride occupies a unique niche in fluorinated amino acid research due to three key attributes:
- Dual Amino Functionality : The presence of amine groups at C2 and C5 positions enables diverse derivatization potential. This distinguishes it from mono-amino fluorinated analogs and allows participation in multiple hydrogen-bonding interactions.
- Fluorine Positioning : The C6-fluorine atom creates a stereoelectronic environment that influences:
- Salt Form Advantages : The dihydrochloride formulation enhances aqueous solubility (critical for in vitro studies) while maintaining stability during storage and handling.
Comparative analysis with related compounds reveals distinct properties:
This combination of features makes the compound particularly valuable for:
Nomenclature Variations and Scientific Classification
Systematic naming of 2,5-diamino-6-fluorohexanoic acid dihydrochloride follows IUPAC guidelines while accounting for its salt form:
IUPAC Name
2,5-diamino-6-fluorohexanoic acid dihydrochloride
Alternative Designations
- L-Norleucine, 5-amino-6-fluoro-, dihydrochloride (emphasizing structural relationship to norleucine)
- (2S,5S)-2,5-diamino-6-fluorohexanoic acid dihydrochloride (specifying stereochemistry)
- 6-fluoro-2,5-diammoniohexanoate chloride (emphasizing ionic form)
Classification Hierarchy
- Primary Class : Organofluorine compounds
- Subclass : Fluorinated amino acids
- Structural Type : Diamino monocarboxylic acids
- Salt Form : Hydrochloride
The SMILES notation C(CC(C(=O)O)N)C(CF)N.Cl.Cl precisely encodes its molecular structure, including chloride counterions. X-ray crystallographic studies of analogous compounds confirm the expected tetrahedral geometry at the fluorinated carbon and planar carboxylate group.
Stereochemical Considerations
While the base amino acid exists in multiple stereoisomeric forms, the dihydrochloride salt typically crystallizes as a single diastereomer. The (2S,5S) configuration is most commonly reported, though synthetic methods exist for producing other stereoisomers when required for specific applications.
This systematic nomenclature and classification facilitate precise communication across chemical databases (PubChem CID: 9793919), research publications, and commercial catalogs (e.g., TRC-D310435-50MG). The compound's unique identifier in the ChEBI database (CHEBI:16926 for the base amino acid) further integrates it into broader biochemical ontologies.
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Properties
IUPAC Name |
2,5-diamino-6-fluorohexanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O2.2ClH/c7-3-4(8)1-2-5(9)6(10)11;;/h4-5H,1-3,8-9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZPMKYVFZNAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CF)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124796-41-4 | |
| Record name | 2,5-diamino-6-fluorohexanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-fluorohexanoic acid dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with hexanoic acid.
Amination: The amino groups are introduced at the 2nd and 5th positions through a series of reactions involving nitration followed by reduction. Nitration can be performed using nitric acid, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2,5-diamino-6-fluorohexanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-6-fluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that fluorinated amino acids can exhibit unique biological activities due to their structural modifications. For instance, 2,5-diamino-6-fluorohexanoic acid dihydrochloride has been investigated for its role in inhibiting ornithine aminotransferase, an enzyme implicated in the proliferation of certain cancer cells. Inhibition of this enzyme can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .
Case Study: Inhibition Mechanism
A study demonstrated that compounds similar to 2,5-diamino-6-fluorohexanoic acid dihydrochloride effectively inhibited ornithine aminotransferase in vitro, leading to significant reductions in cell viability among cancer cell lines. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate interaction .
Peptide Synthesis
Building Block for Peptides
Due to its structural characteristics, 2,5-diamino-6-fluorohexanoic acid dihydrochloride serves as an important intermediate in the synthesis of peptides. Fluorinated amino acids can influence the stability and biological activity of peptides, making them valuable for drug development .
Synthesis Methodology
The synthesis of peptides incorporating 2,5-diamino-6-fluorohexanoic acid dihydrochloride typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient incorporation of the fluorinated amino acid into peptide chains, enhancing their pharmacological properties .
Biochemical Probes
Fluorine as a Labeling Atom
Fluorinated compounds are often used as biochemical probes due to their unique properties. The incorporation of fluorine into biomolecules can enhance their stability and alter their interaction with biological targets. 2,5-Diamino-6-fluorohexanoic acid dihydrochloride can be utilized in studies aimed at understanding protein-ligand interactions and enzyme mechanisms .
Research Findings
A recent study employed 2,5-diamino-6-fluorohexanoic acid dihydrochloride to investigate the binding affinities of various ligands to target proteins. The fluorine atom provided distinct NMR signals that facilitated the analysis of binding dynamics and conformational changes within the protein structure .
Mechanism of Action
The mechanism of action of 2,5-diamino-6-fluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Fluorinated and Diamino-Substituted Derivatives
a. (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)
- Molecular Formula : C₅H₁₃N₃O·2HCl
- Key Differences : Shorter carbon chain (5 vs. 6 carbons), absence of fluorine, and substitution of a carboxylic acid with an amide group.
- Applications: Limited toxicological data, but structurally related to ornithine analogs. Safety protocols emphasize avoiding inhalation or contact due to uncharacterized hazards .
b. 4-Aminobenzamidine Dihydrochloride
- Molecular Formula : C₇H₉N₃·2HCl
- Key Differences : Aromatic benzene ring instead of an aliphatic chain; lacks fluorine and carboxylic acid.
- Applications : Used as a protease inhibitor in biochemical assays .
Pharmacological Dihydrochloride Salts
a. Pirbuterol Dihydrochloride (CAS: 38029-10-6)
- Structure : β₂-adrenergic agonist with a pyridine ring.
- Applications: Bronchodilator for asthma, structurally unrelated to amino acids but shares dihydrochloride salt formulation for enhanced solubility .
b. Salvarsan (3,3-Diamino-4,4-dihydroxyarsenobenzene Dihydrochloride)
- Structure: Arsenic-containing aromatic compound with two amino groups.
- Applications: Historical antisyphilitic agent; highlights the role of dihydrochloride salts in stabilizing reactive amino groups for therapeutic use .
Mechanistic and Functional Comparisons
- Fluorine Substitution: The 6-fluoro group in 2,5-diamino-6-fluorohexanoic acid dihydrochloride enhances metabolic stability compared to non-fluorinated analogs like (2S)-2,5-diaminopentanamide, mimicking strategies seen in fluorinated pharmaceuticals (e.g., fluoroquinolones) .
- Amino Group Placement: The 2,5-diamino configuration aligns with ornithine’s structure, enabling its use in urea cycle modulation, whereas salvarsan’s diamino groups facilitate arsenic-mediated antimicrobial activity .
- Salt Formulation: Dihydrochloride salts improve aqueous solubility and bioavailability across analogs, critical for both amino acid derivatives (e.g., ammonia detox agents) and aromatic drugs (e.g., salvarsan) .
Biological Activity
2,5-Diamino-6-fluorohexanoic acid dihydrochloride (also known as dihydrochloride salt) is a synthetic compound characterized by its unique amino acid structure, which includes two amino groups and a fluorine atom. This compound has garnered interest in biochemical research due to its potential biological activities, particularly in enzyme inhibition and metabolic modulation.
- Molecular Formula : C₆H₁₄Cl₂FN₂O₂
- Molecular Weight : Approximately 179.65 g/mol
- Solubility : Enhanced solubility in water due to the dihydrochloride form, making it suitable for various biochemical applications.
The biological activity of 2,5-diamino-6-fluorohexanoic acid dihydrochloride is primarily attributed to its interaction with specific enzymes and metabolic pathways. Preliminary studies suggest that it may interact with enzymes involved in amino acid metabolism, such as lysine decarboxylase. This interaction could lead to significant alterations in metabolic processes, which makes it a candidate for further exploration in therapeutic applications.
Biological Activity Profile
The compound exhibits a diverse range of biological activities:
- Enzyme Inhibition : While it has been noted that this compound is less effective as an enzyme inhibitor compared to structurally similar compounds, it still shows potential for influencing metabolic pathways.
- Metabolic Engineering : Its ability to interact with key enzymes positions it as a candidate for metabolic engineering applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluorolysine | Contains one amino group and one fluorine atom | Primarily used as an antibiotic precursor |
| 2-Amino-6-fluorohexanoic acid | Similar backbone but lacks the second amino group | Different biological activity profile |
| 2,5-Diamino-6-fluorohexanoic Acid Dihydrochloride | Two amino groups at specific positions | Unique reactivity and potential biological activity |
Research Findings and Case Studies
- Interaction Studies : Initial findings indicate that 2,5-diamino-6-fluorohexanoic acid dihydrochloride has a binding affinity for lysine decarboxylase, which could impact lysine metabolism and related pathways. Further studies are required to elucidate the specific mechanisms involved.
- Toxicity Assessment : According to PubChem, the compound has been associated with skin and eye irritation (H315 and H319 warnings). This necessitates careful handling during experimental applications.
- Pharmacological Potential : The compound's unique structure allows for potential applications in drug development, particularly in targeting metabolic disorders or conditions influenced by amino acid metabolism.
Q & A
Q. What are the recommended methods for synthesizing 2,5-Diamino-6-fluorohexanoic acid dihydrochloride in a research laboratory?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with fluorinated hexanoic acid derivatives. Key steps include:
Amino Group Introduction : Use Boc-protected intermediates to selectively introduce amino groups at positions 2 and 5 via nucleophilic substitution or reductive amination .
Fluorination : Introduce fluorine at position 6 using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
Hydrochloride Salt Formation : React the free base with HCl gas in an ether solvent to form the dihydrochloride salt.
Purification : Employ reverse-phase HPLC with C18 columns and a water/acetonitrile gradient for high-purity isolation .
Q. Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amino Introduction | Boc₂O, DIPEA, DCM, 0°C → RT | 65–75 | ≥90% |
| Fluorination | DAST, DCM, −20°C, 12h | 50–60 | ≥85% |
| Salt Formation | HCl gas, diethyl ether, 0°C | 90–95 | ≥98% |
Q. Which spectroscopic techniques are most effective for characterizing purity and structure?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Confirm backbone structure and fluorine coupling patterns (e.g., 19F NMR for fluorination validation) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₅H₁₃N₃O·(HCl)₂, expected m/z 222.08) .
- IR Spectroscopy : Identify amine (ν ~3300 cm⁻¹) and carboxylate (ν ~1700 cm⁻¹) functional groups.
- XRD (for crystalline forms) : Resolve stereochemistry at chiral centers .
Q. What safety precautions should be implemented when handling this compound?
Methodological Answer: Adhere to GHS/CLP regulations (EC1272/08):
- Ventilation : Use fume hoods to avoid inhaling aerosols (P261) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P262) .
- Spill Management : Neutralize spills with 5% sodium bicarbonate before disposal.
- Toxicology : Conduct patch tests due to unverified toxicological properties .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should include:
- Temperature : Store at −20°C in amber vials to prevent thermal degradation.
- pH Sensitivity : Test degradation kinetics in buffers (pH 2–9) via HPLC monitoring.
- Humidity Control : Use desiccants to avoid hygroscopic decomposition.
Q. Table 2: Accelerated Stability Data
| Condition | Time (Days) | Degradation (%) |
|---|---|---|
| 40°C, 75% RH | 30 | 15–20 |
| 25°C, dry N₂ | 90 | <5 |
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-Boc-protected intermediates to control stereochemistry.
- Chiral Chromatography : Employ Chiralpak® IA columns with hexane/isopropanol mobile phases for enantiomer separation .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .
Q. How can researchers validate analytical methods for quantifying trace impurities?
Methodological Answer: Follow ICH Q2(R1) guidelines:
Specificity : Resolve impurities via UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm).
Linearity : Test 0.1–120% of target concentration (R² ≥ 0.995).
Accuracy/Precision : Spike recovery (98–102%) and RSD ≤2% for intra-day/inter-day tests .
Q. Table 3: Validation Parameters for HPLC
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| LOD | 0.05 µg/mL | 0.03 |
| LOQ | 0.15 µg/mL | 0.10 |
| Precision (RSD) | ≤2% | 1.5% |
Q. What experimental approaches best assess stability under accelerated degradation?
Methodological Answer:
Q. How do structural modifications at the 6-fluoro position affect biological activity?
Methodological Answer:
Q. What methodologies resolve contradictions between solubility predictions and empirical data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
